molecular formula C8H15Cl3Si B1215956 7-Octenyltrichlorosilane CAS No. 52217-52-4

7-Octenyltrichlorosilane

Cat. No. B1215956
CAS RN: 52217-52-4
M. Wt: 245.6 g/mol
InChI Key: MFISPHKHJHQREG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Octenyltrichlorosilane and related compounds often involves the copolymerization or functionalization of silane precursors. For instance, Lipponen et al. (2009) discussed the copolymerization of 7-octenyldimethylphenylsilane with propylene, highlighting the versatile applications of silicon-containing monomers in polymer science (Lipponen, Lahelin, & Seppälä, 2009). Similarly, studies on the hydrolytic copolycondensation of silsesquioxanes present methods for synthesizing complex silane-based structures with varied functional groups (Martynova, Chupakhina, & Semyannikov, 1986).

Molecular Structure Analysis

Research into the molecular structure of silane compounds reveals insights into their reactivity and potential applications. For example, the structural analysis of polysilanes and silsesquioxanes provides a foundation for understanding the properties of silane-based materials and their interactions with other substances (Feher, Newman, & Walzer, 1989).

Chemical Reactions and Properties

The reactivity of 7-Octenyltrichlorosilane with various substrates enables its application in surface modification and the development of functional materials. Harada, Girolami, and Nuzzo (2004) explored the growth kinetics and morphologies of self-assembled monolayers formed by 7-Octenyltrichlorosilane, demonstrating its utility in creating well-defined surface coatings (Harada, Girolami, & Nuzzo, 2004).

Physical Properties Analysis

The physical properties of silane-based compounds, including 7-Octenyltrichlorosilane, are critical for their application in material science. Studies on the characterization of polyhedral silsesquioxanes and related materials provide valuable information on the thermal stability, solubility, and mechanical properties of these compounds (Yang Rong-jie, 2005).

Chemical Properties Analysis

The chemical properties of 7-Octenyltrichlorosilane, such as reactivity towards hydrolysis and polymerization, influence its applications in creating functional materials and coatings. The study by Vast et al. (2009) on the model coupling molecule 7-Octenyltrimethoxysilane highlights the role of silane derivatives in promoting adhesion between materials, offering insights into the chemical functionality of these compounds (Vast, Delhalle, & Mekhalif, 2009).

Scientific Research Applications

Application 1: Multiwalled Carbon Nanotubes Functionalization

  • Summary of the Application : 7-Octenyltrichlorosilane (7OTCS) is used in the functionalization of multiwalled carbon nanotubes (MWNTs). The functionalized MWNTs (f-MWNTs) are then used as fillers in the preparation of Sylgard®184 silicone/MWNT composites .
  • Methods of Application or Experimental Procedures : The surface modification of the MWNTs is carried out by silanization with 7OTCS. The modification and dispersion of the carbon nanotubes in the composites are characterized by X-ray photoelectron spectroscopy (XPS), transmission electron spectroscopy (TEM), and high-resolution transmission electron spectroscopy (HRTEM) .
  • Results or Outcomes : The terminal-vinyl group of 7OTCS molecules plays an essential role for both the dispersion of the f-MWNTs in the composite and its mechanical properties. At a loading as low as 0.2 wt%, the Young’s modulus is shown to increase up to 50%. This is interpreted as resulting from a combination of the good compatibility in the forming silicone matrix of the MWNTs coated with a siloxane network, on the one hand, and the covalent links created between the terminal-vinyl groups and the host matrix in formation, on the other hand .

Application 2: Adhesion Promotion

  • Summary of the Application : 7-Octenyltrichlorosilane can be utilized in adhesion promotion and in the modification of surface characteristics .
  • Results or Outcomes : The application of 7-Octenyltrichlorosilane improves the adhesion properties of the surface, although specific quantitative data or statistical analyses are not provided in the sources .

Application 3: Biomaterials in Orthopedics

  • Summary of the Application : 7-Octenyltrichlorosilane forms a Self-Assembled Monolayer (SAM) on silica coated alumina implants which find potential application in orthopedics as useful biomaterials .
  • Results or Outcomes : The application of 7-Octenyltrichlorosilane improves the biocompatibility and performance of the implants, although specific quantitative data or statistical analyses are not provided in the sources .

Application 4: Coatings, Adhesives, Sealants, and Elastomers

  • Summary of the Application : 7-Octenyltrichlorosilane is used in the production of coatings, adhesives, sealants, and elastomers (C.A.S.E.). These materials find wide applications in various industries .
  • Results or Outcomes : The application of 7-Octenyltrichlorosilane improves the performance characteristics of these materials, although specific quantitative data or statistical analyses are not provided in the sources .

Application 5: Surface Modification of Carbon Nanotubes

  • Summary of the Application : 7-Octenyltrichlorosilane is used for the surface modification of carbon nanotubes. The modified carbon nanotubes can be used in a variety of applications such as highly and reversibly deformable rubbers, heat-dissipating materials, infrared actuators, flexible field-emission devices, flame retardants, and highly insulating silicone composites .
  • Methods of Application or Experimental Procedures : The surface modification of the carbon nanotubes is carried out by silanization with 7-Octenyltrichlorosilane. The modification and dispersion of the carbon nanotubes in composites were characterized by X-ray photoelectron spectroscopy (XPS), transmission electron spectroscopy (TEM), and high-resolution transmission electron spectroscopy (HRTEM) .
  • Results or Outcomes : The application of 7-Octenyltrichlorosilane improves the dispersion of the carbon nanotubes in the composite and its mechanical properties. At loading as low as 0.2 wt%, the Young’s modulus is shown to increase up to 50% .

Safety And Hazards


  • Corrosive : The compound is corrosive to skin, eyes, and respiratory tract.

  • Flammable : It should be handled with care due to its flammability.

  • Toxicity : Inhalation or skin contact may cause irritation and harm.


Future Directions

Research on 7-Octenyltrichlorosilane continues to explore its applications in:



  • Surface Modification : Improving adhesion and compatibility in various materials.

  • Functional Coatings : Developing coatings with tailored properties.

  • Biomedical Applications : Investigating its use in drug delivery or bioconjugation.


properties

IUPAC Name

trichloro(oct-7-enyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFISPHKHJHQREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2068717
Record name Trichloro-7-octenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Octenyltrichlorosilane

CAS RN

52217-52-4
Record name 7-Octenyltrichlorosilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52217-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trichloro-7-octen-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052217524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichloro-7-octen-1-yl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trichloro-7-octenylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2068717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloro-7-octenylsilane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.481
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
276
Citations
L Vast, L Carpentier, F Lallemand, JF Colomer… - Journal of materials …, 2009 - Springer
… Surface modification of the MWNTs has been carried out by silanization with 7-octenyltrichlorosilane (7OTCS) and n-octyltrichlorosilane (nOTCS). The modification and dispersion of the …
Number of citations: 37 link.springer.com
Y Harada, GS Girolami, RG Nuzzo - Langmuir, 2004 - ACS Publications
The growth kinetics and morphologies of self-assembled monolayers deposited by contact printing 7-octenyltrichlorosilane (OCT) and octadecyltrichlorosilane (OTS) on Si(100) were …
Number of citations: 41 pubs.acs.org
J Matijašević, N Hassler, G Reiter, UP Fringeli - Langmuir, 2008 - ACS Publications
… We focus on an in situ study of the reaction of 7-octenyltrichlorosilane (7-OTCS) with the hydroxylated surface of a germanium (Ge) multiple internal reflection element (MIRE) by means …
Number of citations: 16 pubs.acs.org
L Vast, Z Mekhalif, A Fonseca, JB Nagy… - Composites science and …, 2007 - Elsevier
… In the first one, we report on the functionalization of multi-walled carbon nanotubes with 7-octenyltrichlorosilane, CH 2 double bond CH single bond (CH 2 ) 6 single bond SiCl 3 , a …
Number of citations: 69 www.sciencedirect.com
L Vast, J Delhalle, Z Mekhalif - International journal of adhesion and …, 2009 - Elsevier
… Clues along these lines have been obtained in our preliminary work on stainless steel modified this time from a 7-octenyltrichlorosilane solution in toluene. In this case, the conditions …
Number of citations: 33 www.sciencedirect.com
YS Li, NE Vecchio - Spectrochimica Acta Part A: Molecular and …, 2007 - Elsevier
… and infrared spectroscopies have been used to determine the addition reaction of mercaptopropyltrimethoxysilane (MPTMS) to allyltrimethoxysilane (ATMS) and 7-octenyltrichlorosilane …
Number of citations: 11 www.sciencedirect.com
KH Lee, MS Oh, BH Lee, MM Sung, S Im - Journal of Materials …, 2010 - pubs.rsc.org
… When a self-assembled monolayer (SAM) of 7-octenyltrichlorosilane (7-OTS) was printed on AlOx dielectric oxide, the TFT with the μCP-SAM displayed a large threshold voltage (Vth) …
Number of citations: 4 pubs.rsc.org
M Ammar, C Smadja, GT Phuong Ly, D Tandjigora… - Langmuir, 2014 - ACS Publications
… Accordingly, a controlled and adaptive surface functionalization of a silicon wafer with 7-octenyltrichlorosilane has been performed. The surface has extensively been characterized by …
Number of citations: 10 pubs.acs.org
M Khan, Z Wu, S Mao, SNA Shah, JM Lin - Journal of Materials …, 2018 - pubs.rsc.org
… The substrates were coated with 7-octenyltrichlorosilane (7OTS) prior to RAFT polymerization. L-Glutamine (GA) was adsorbed on the P(Q4VP-co-AA) brush-coated substrates. We …
Number of citations: 17 pubs.rsc.org
H Nishino, CS Huang, KJ Shea - Angewandte Chemie, 2006 - Wiley Online Library
… Clean-glass and silica surfaces were treated with 7-octenyltrichlorosilane. The olefin functionality was oxidized to the carboxylic acid with a buffered solution (pH 7.5) of KMnO 4 , NaIO …
Number of citations: 516 onlinelibrary.wiley.com

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